Robust and High-Yielding Synthesis via Nitro Group Reduction
A patented method provides a reliable, high-yielding synthesis for 2-Amino-3-iodo-4-methylbenzoic acid from its nitro precursor, 3-Iodo-4-methyl-2-nitrobenzoic acid . The reduction uses iron in acetic acid/ethanol at 70°C, achieving a 96% yield after 3 hours . This efficiency is crucial for scalable procurement and cost-effective multi-step synthesis.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 96% yield (40 g scale) |
| Comparator Or Baseline | Typical reduction of ortho-nitrobenzoic acid derivatives |
| Quantified Difference | The described procedure provides a 96% yield, demonstrating a robust, high-yielding route. Typical yields for similar reductions can vary widely (e.g., 60-90%). |
| Conditions | Reduction of 3-Iodo-4-methyl-2-nitrobenzoic acid (46 g, 150 mmol) with iron powder (33 g, 599 mmol) in ethanol (500 mL) and acetic acid (86 mL) at 70°C for 3 hours. |
Why This Matters
A 96% yield on a 40g scale demonstrates a robust and scalable synthetic route, reducing cost and supply chain risk for research programs requiring multi-gram quantities.
